REACTION_CXSMILES
|
[OH:1][C:2]([C:11]([F:14])([F:13])[F:12])([C:7]([F:10])([F:9])[F:8])[C:3](OC)=[O:4].B.[Na].O.Cl>C(OCC)C>[F:8][C:7]([F:9])([F:10])[C:2]([C:11]([F:12])([F:14])[F:13])([OH:1])[CH2:3][OH:4] |f:1.2,^1:15|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)OC)(C(F)(F)F)C(F)(F)F
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
B.[Na]
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 g
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(CO)(O)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 83.9 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |